Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is a synthetic organic compound that belongs to the class of imidazo-pyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one: The parent compound without the hydrochloride salt.
Other Imidazo-pyrazines: Compounds with similar core structures but different substituents.
Uniqueness
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is unique due to its specific substituents and salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
91532-98-8 |
---|---|
Molekularformel |
C13H18ClN3O |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
2-methyl-7-phenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-14-9-12-10-15(7-8-16(12)13(14)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
InChI-Schlüssel |
XKZJKEIHRIWBTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CN(CCN2C1=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.